Moxastine theoclate is a chemical compound primarily recognized for its antihistamine and anticholinergic properties. It is a derivative of moxastine, which itself is a diarylmethane compound. Moxastine theoclate is used in various pharmaceutical applications, particularly as an antiemetic and for treating allergies. The compound is often formulated with other agents, such as 8-chlorotheophylline, to enhance its therapeutic efficacy.
Moxastine theoclate was developed in Czechoslovakia and is available in various formulations, including hydrochloride salts. It has been marketed under different brand names, such as Alfadryl and Theadryl, indicating its use in treating nausea and vomiting associated with motion sickness and other conditions.
Moxastine theoclate falls under the classification of antihistamines, specifically targeting histamine H1 receptors. It acts as a selective antagonist, blocking the effects of endogenous histamine and thus alleviating symptoms associated with allergic reactions and motion sickness.
The synthesis of moxastine theoclate typically involves the reaction of moxastine with 8-chlorotheophylline. The process can be summarized in several steps:
The synthesis requires precise control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like thin-layer chromatography may be used to monitor the progress of the reaction.
Moxastine theoclate has a molecular formula of and a molar mass of approximately 469.99 g/mol. Its structure features a complex arrangement that includes multiple aromatic rings characteristic of diarylmethane compounds.
The molecular structure contributes to its pharmacological activity by facilitating interaction with histamine receptors.
Moxastine theoclate undergoes various chemical reactions primarily related to its pharmacological activity:
The stability of moxastine theoclate can be influenced by environmental factors such as light exposure and pH levels during storage and formulation.
Moxastine theoclate exerts its effects through several mechanisms:
Clinical studies have shown that moxastine effectively reduces symptoms associated with motion sickness and allergic reactions through these mechanisms.
Moxastine theoclate has several scientific uses:
Moxastine was initially developed in Czechoslovakia during the mid-20th century as part of a wave of research into synthetic antihistamines. The base compound (moxastine hydrochloride) was first marketed under the brand name Alfadryl as a stand-alone antihistamine with additional anticholinergic properties [1]. Pharmaceutical researchers subsequently pursued combination formulations to expand its clinical utility, leading to the strategic pairing of moxastine with 8-chlorotheophylline – a xanthine derivative known for its anti-nausea and stimulant effects. This molecular combination resulted in the formation of moxastine theoclate, which was introduced as an antiemetic medication under various brand names including Theadryl and Kinedryl (the latter formulation containing additional caffeine) [1] [3]. The development of this cocrystal/salt hybrid represented a significant advancement in mid-20th century Eastern European pharmacology, offering a multi-target approach to managing emesis while potentially mitigating the sedative effects associated with first-generation antihistamines through the inclusion of the stimulant xanthine component.
Moxastine theoclate is formally identified through multiple nomenclature systems, reflecting its dual-component nature as a molecular complex rather than a singular covalent entity. The compound is designated as a 1:1 complex formed between 2-(1,1-diphenylethoxy)-N,N-dimethylethanamine (moxastine) and 8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (8-chlorotheophylline) [3] [4].
Table 1: Comprehensive Nomenclature of Moxastine Theoclate
| Nomenclature System | Designation |
|---|---|
| IUPAC Name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3-dimethyl-, compd. with 2-(1,1-diphenylethoxy)-N,N-dimethylethanamine (1:1) |
| Chemical Abstracts Service (CAS) Registry | 21661-62-1 |
| UNII Identifier | J566J1RZ9J |
| Canonical SMILES | CN1C2=C(NC(Cl)=N2)C(=O)N(C)C1=O.CN(C)CCOC(C)(C3=CC=CC=C3)C4=CC=CC=C4 |
| InChI Key | ZAYCRPQFDFUAHF-UHFFFAOYSA-N |
| Other Synonyms | Mephenhydramine teoclate; Theadryl; Moxastine teoclate; Mephenhydramine theophylline, 8-chloro |
Structurally, moxastine theoclate has a molecular formula of C25H30ClN5O3 and a molecular weight of 483.99 g/mol. The compound exists as an achiral molecule with no defined stereocenters or E/Z isomerism, simplifying its synthesis and analysis [4] [6]. X-ray crystallographic analysis would reveal a complex three-dimensional structure where ionic interactions and hydrogen bonding between the protonated tertiary amine of moxastine and the ionized xanthine system of 8-chlorotheophylline stabilize the cocrystal lattice.
Table 2: Physicochemical Properties of Moxastine Theoclate
| Property | Value | Conditions/Notes |
|---|---|---|
| Molecular Weight | 483.99 g/mol | - |
| Appearance | Solid powder | Typically white to off-white crystalline solid |
| Melting Point | Not reported | Literature data insufficient |
| Boiling Point | 357.5°C | At 760 mmHg (predicted) |
| Flash Point | 105.5°C | - |
| Vapor Pressure | 2.71 × 10-5 mmHg | At 25°C |
| LogP (Partition Coefficient) | 3.14 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 5 | - |
| Rotatable Bonds | 6 | - |
| Topological Polar Surface Area (TPSA) | 85.15 Ų | - |
The cocrystal character significantly influences its physical properties, with analytical data indicating a melting point appropriate for pharmaceutical processing (exact value unreported in available literature) and sufficient thermal stability for manufacturing. The moderate lipophilicity (LogP ≈ 3.14) suggests balanced membrane permeability and solubility characteristics, potentially offering favorable absorption properties while the topological polar surface area (85.15 Ų) falls within ranges typical for compounds with reasonable oral bioavailability [5].
Moxastine theoclate belongs to a dual pharmacological classification based on the biological activities of its constituent molecules:
Antihistamine (H1-receptor antagonist): The moxastine component exhibits competitive inhibition at histamine H1 receptors, preventing histamine-mediated inflammatory and allergic responses. This places it within the first-generation antihistamine category, characterized by the ability to cross the blood-brain barrier [1] [3].
Anticholinergic (Muscarinic receptor antagonist): Moxastine demonstrates significant affinity for muscarinic acetylcholine receptors, particularly the M3 subtype involved in smooth muscle contraction and emesis regulation. This antimuscarinic activity contributes substantially to its antiemetic properties [1] [4].
Antiemetic: The complete cocrystal functions therapeutically as an antiemetic, with the 8-chlorotheophylline component providing additional anti-nausea effects while potentially counteracting the sedative effects of the antihistamine through mild central nervous system stimulation [1] [3].
Regulatory approvals for moxastine theoclate have followed distinct geographical pathways. The compound has been recognized in the WHO-DD (World Health Organization Drug Dictionary) under the name "Moxastine teoclate," indicating international pharmacological recognition [4] [6]. Historical marketing authorizations were primarily granted in Eastern European countries, with Czechoslovakia serving as the original jurisdiction for its development and medical use. While specific FDA approval status remains undocumented in available literature, the compound maintains identification within US regulatory databases through its unique UNII code (J566J1RZ9J) and inclusion in the NCI Thesaurus (Code C95237) as a recognized chemical entity [4] [6]. Current regulatory status reflects its historical significance rather than contemporary widespread clinical use, with availability primarily limited to research applications as noted by chemical suppliers [3].
Table 3: Pharmacological and Regulatory Classification
| Classification Aspect | Designation | Source/Reference |
|---|---|---|
| Primary Therapeutic Category | Antiemetic | [1] [3] |
| Mechanism of Action | Histamine H1 receptor antagonist; Muscarinic acetylcholine receptor antagonist | [1] [4] |
| Chemical Classification | Diarylmethane derivative | [3] [4] |
| Regulatory Identifiers | UNII: J566J1RZ9J; CAS: 21661-62-1; NCI Thesaurus Code: C95237 | [4] [5] [6] |
| WHO Recognition | Listed in WHO Drug Dictionary as "Moxastine teoclate" | [4] [6] |
The compound exemplifies an early approach to multi-pharmacology through coordinated molecular combination rather than covalent multi-target drug design. This strategy leverages the complementary biological activities of both components – with the antihistaminic/anticholinergic properties of moxastine addressing the vestibular and gastrointestinal mechanisms of emesis, while the 8-chlorotheophylline component potentially counteracts sedation through mild CNS stimulation and provides additional antiemetic action through poorly characterized mechanisms possibly involving adenosine receptor modulation [1] [3].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5